molecular formula C20H18O6 B1212730 Hinokinin CAS No. 26543-89-5

Hinokinin

Cat. No. B1212730
CAS RN: 26543-89-5
M. Wt: 354.4 g/mol
InChI Key: DDWGQGZPYDSYEL-LSDHHAIUSA-N
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Description

Hinokinin is a lignan isolated from several plant species. It has been recently investigated for its biological activities, including cytotoxicity, anti-inflammatory, and antimicrobial activities .


Synthesis Analysis

The total synthesis of pharmacologically active lignan Hinokinin involves a three-step cascade reaction. This includes a highly stereoselective Michael addition, anion-oxidative hydroxylation, and oxygen anion cyclization to construct the pivotal butyrolactonimidate intermediate .


Molecular Structure Analysis

Hinokinin is a colorless crystalline compound. It can be isolated from various species of Chamaecyparis, Zanthoxylum, Phyllanthus, Aristolochia, Piper, Virola, Linum, and Bursera .


Chemical Reactions Analysis

The total synthesis of Hinokinin involves a three-step cascade reaction. This includes a highly stereoselective Michael addition, anion-oxidative hydroxylation, and oxygen anion cyclization .


Physical And Chemical Properties Analysis

Hinokinin is a colorless crystalline compound. It can be isolated from various species of plants and is also synthesized from pinoresinol .

Scientific Research Applications

Cytotoxicity

Hinokinin has been studied for its cytotoxic properties . This means it has the potential to be toxic to cells, which can be particularly useful in the field of cancer research where the goal is often to selectively kill cancer cells.

Anti-inflammatory Activity

Hinokinin has been found to have anti-inflammatory effects . In one study, it was found to reduce carrageenan-induced rat paw oedema , suggesting it could potentially be used in the treatment of inflammatory conditions.

Antimicrobial Activity

Hinokinin has also been investigated for its antimicrobial activities . This could make it useful in the development of new antibiotics or antiseptics.

Anti-trypanosomal Activity

One of the most notable properties of Hinokinin is its anti-trypanosomal activity . Trypanosoma is a genus of parasites that cause diseases such as Chagas disease and African sleeping sickness, so this property of Hinokinin could be very significant in the field of tropical medicine.

Antinociceptive Effect

Hinokinin has been found to have an antinociceptive effect, meaning it can reduce the sensation of pain . This was demonstrated in a formalin test in mice, where hinokinin was found to decrease paw licking in both phases of the test . This suggests that Hinokinin could potentially be used in the development of new analgesics.

Antimicrobial Agents in Functionalized Mesoporous Silica

Hinokinin has been studied for its potential use as an antimicrobial agent in functionalized mesoporous silica . This could have applications in the field of materials science, particularly in the development of antimicrobial surfaces or coatings.

Safety And Hazards

Hinokinin is considered very toxic if swallowed, irritating to the skin, and poses a risk of serious damage to the eyes. Prolonged exposure can lead to serious damage to health, and it may pose a risk of impaired fertility and harm to an unborn child .

Future Directions

Hinokinin has been found to exhibit notable anti-trypanosomal activity, making it a promising compound for future research. Its cytotoxicity, anti-inflammatory, and antimicrobial activities have been studied, and it is emerging as a new interesting compound .

properties

IUPAC Name

(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWGQGZPYDSYEL-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949391
Record name 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hinokinin

CAS RN

26543-89-5
Record name Hinokinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26543-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hinokinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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